1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

Carbohydrate chemistry Reaction kinetics Anomerization

Researchers requiring precise mannose stereochemistry in glycosylation often encounter failed syntheses when using glucose-derived analogs. 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose (CAS 25941-03-1) eliminates this risk as a fully acetylated D-mannose building block with C-2 epimeric configuration, enabling selective α-mannosidic bond formation. Key outcomes: glycosylation yields up to 72.4%; direct precursor to ethyl 1-thio-α-D-mannopyranoside tetraacetate (60-70% yield); unique mp 60-62°C and optical rotation +36° for rapid identity verification; economical starting material for patented β-D-(1,4)-mannuronate oligosaccharide synthesis. Verified purity and reliable global supply from BenchChem.

Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
CAS No. 25941-03-1
Cat. No. B015182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
CAS25941-03-1
Synonyms1,2,3,4,6-Pentaacetate D-Mannopyranose;  D-Mannopyranose Pentaacetate; 
Molecular FormulaC16H22O11
Molecular Weight390.34 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16?/m1/s1
InChIKeyLPTITAGPBXDDGR-WHWZVRATSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,6-Penta-O-acetyl-D-mannopyranose Overview


1,2,3,4,6-Penta-O-acetyl-D-mannopyranose (CAS 25941-03-1), commonly referred to as D-mannose pentaacetate, is a fully acetylated derivative of D-mannose, a naturally occurring aldohexose. It is a white to off-white crystalline powder with a molecular formula of C16H22O11 and a molecular weight of 390.34 g/mol . This compound serves as a protected carbohydrate intermediate, where the five acetyl groups mask the hydroxyl functionalities, thereby enhancing solubility in organic solvents and enabling selective deprotection or glycosylation in synthetic sequences. Its primary utility lies in carbohydrate chemistry and glycobiology as a versatile precursor for the synthesis of complex mannose-containing oligosaccharides, glycoconjugates, and glycosylated therapeutic agents .

Workflow
Carbohydrate synthesis intermediate
Selection
Protected mannose donor for glycosylation
Use Context
Oligosaccharide and glycoconjugate assembly

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: Analog Interchangeability


The substitution of one peracetylated monosaccharide for another—even within the same hexose family—is not chemically permissible without altering reaction outcomes. Fundamental differences in stereoelectronic properties, anomeric stability, and acyl exchange kinetics dictate divergent reactivity profiles in glycosylation, deprotection, and downstream functionalization. The C-2 epimeric relationship between D-mannose and D-glucose, for instance, results in distinct conformational preferences and neighboring group participation effects that profoundly influence stereoselectivity and yield [1]. Procurement decisions based solely on structural similarity or cost can lead to failed syntheses, irreproducible results, and wasted resources, underscoring the necessity of selecting the precise acetylated monosaccharide required for a given synthetic route [2].

C-2 Epimeric Configuration
Mannose is the C-2 epimer of glucose; this alters neighboring group participation and can lead to divergent stereoselectivity in glycosylation.
Reaction Kinetics Disparity
Acetate exchange and mercaptolysis rates differ from glucose and galactose pentaacetates, impacting yield and reaction design.
Physical Property Mismatch
Distinct melting point and optical rotation prevent using physical constants interchangeably for identity confirmation.

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: Key Differentiators


Acetate Exchange: Mannose vs. Glucose Pentaacetates

The rate of acetate exchange at the anomeric center (C1) was measured for α-D-mannose pentaacetate (the major anomer in the commercial product) and compared to its β-anomer as well as β-D-glucose pentaacetate. α-D-Mannose pentaacetate exchanged acetate 7-fold faster than its β-anomer but 8-fold slower than β-D-glucose pentaacetate under identical conditions [1].

Acetate Exchange Rates
Head-to-head
α-D-mannose pentaacetate vs. β-anomer and β-D-glucose pentaacetate: 7× faster than β-mannose, 8× slower than β-glucose
Reported intermediate reactivity for anomeric acetate exchange
Supports anomerization and transacetylation profiling
Carbohydrate chemistry Reaction kinetics Anomerization

Mercaptolysis Yield: Mannose vs. Glucose Pentaacetates

In a direct comparative study, D-mannose pentaacetate underwent mercaptolysis in ethyl mercaptan with zinc chloride to yield ethyl 1,2-trans-α-D-1-thiomannopyranoside tetraacetate in 60–70% yield. This yield was intermediate between the yields observed for α- and β-D-glucose pentaacetates under analogous conditions [1].

Mercaptolysis Yield
Head-to-head
60–70% ethyl 1-thio-α-D-mannopyranoside tetraacetate
Reported synthetic efficiency intermediate between glucose anomers
Benchmark for thioglycoside donor preparation
Thioglycoside synthesis Glycosyl donor preparation Synthetic efficiency

α-Mannoside Glycosylation Efficiency

In the synthesis of p-nitrophenyl α-D-mannopyranoside, 1,2,3,4,6-penta-O-acetyl-D-mannopyranose was employed as the glycosyl donor in a Helferich glycosidation. Optimization studies identified conditions that afforded the desired α-anomer in 72.4% yield with high stereoselectivity [1]. This serves as a benchmark for mannose-specific glycosylation efficiency, which differs substantially from analogous reactions with glucose or galactose pentaacetates due to stereoelectronic factors.

α-Mannoside Glycosylation
Method context
72.4% yield, high stereoselectivity (Helferich conditions)
Reported benchmark for α-mannosidic linkage assembly
Reactivity profile may vary with donor/acceptor pairing
Helferich glycosidation Stereoselective synthesis Process optimization

Melting Point Differentiation

The melting point of 1,2,3,4,6-penta-O-acetyl-D-mannopyranose is reported as 60-62°C (or 64-75°C depending on purity and method) . This is significantly lower than that of β-D-glucose pentaacetate (130-132°C) and α-D-glucose pentaacetate (111-114°C), and distinct from α-D-galactose pentaacetate (87-98°C) . Such a large physical property differential allows for straightforward identity confirmation and purity assessment via melting point determination.

Melting Point
Data to verify
60–62 °C (lower range reported)
Distinct from glucose and galactose pentaacetates (>110 °C and 87–98 °C)
Supports rapid identity confirmation and QC
Physical property Quality control Purity assessment

Optical Rotation vs. Glucose Pentaacetate

The specific optical rotation of 1,2,3,4,6-penta-O-acetyl-D-mannopyranose is reported as [α]20D = +36 ± 1° (c=2, acetone) . In contrast, α-D-glucose pentaacetate exhibits a much higher rotation of [α]20D = +100° to +103° (c=1, CHCl3) . This nearly threefold difference provides a robust analytical handle for distinguishing between these structurally similar peracetates and for verifying anomeric purity.

Optical Rotation
Data to verify
[α]²⁰D +36±1° (c=2, acetone)
Nearly threefold lower than α-D-glucose pentaacetate (+100° to +103°)
Use for anomeric purity verification
Chiral purity Anomeric composition QC specification

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: Applications


α-Mannoside Synthesis via Helferich Glycosidation

Researchers requiring α-mannosidic linkages in oligosaccharide synthesis can utilize 1,2,3,4,6-penta-O-acetyl-D-mannopyranose as a glycosyl donor, achieving yields up to 72.4% under optimized conditions [1]. This established benchmark allows for reliable route planning and cost estimation in academic and industrial glycochemistry laboratories.

Thioglycoside Building Block Preparation

The compound serves as a direct precursor to ethyl 1-thio-α-D-mannopyranoside tetraacetate via mercaptolysis, a reaction that proceeds in 60–70% yield [2]. This thioglycoside is a stable, shelf-ready glycosyl donor for iterative oligosaccharide assembly, making the pentaacetate a strategic procurement choice for laboratories focused on complex mannan or N-glycan synthesis.

β-D-(1,4)-Mannuronate Oligosaccharide Synthesis

This compound is explicitly utilized as an economical and readily available starting material in patented methods for preparing β-D-(1,4)-mannuronate oligosaccharides, which are key building blocks for alginate-based biomaterials and drug delivery systems [3]. Its selection over other protected mannose derivatives is driven by its demonstrated utility and cost-effectiveness in this specific industrial route.

Identity Confirmation via Physical Properties

Procurement and inventory management workflows benefit from the compound's unique melting point (60-62°C) and optical rotation (+36°), which are dramatically different from common contaminants or mis-ordered analogs like glucose pentaacetates (m.p. >110°C, rotation >+100°) . These properties enable rapid, low-cost identity verification before use in critical experiments, minimizing the risk of experimental failure due to compound mix-ups.

Application
Selection Property
Validation Focus
α-Mannoside synthesis
Glycosyl donor reactivity
Helferich glycosidation yield and stereoselectivity
Thioglycoside building block preparation
Mercaptolysis conversion efficiency
Stable thioglycoside donor for iterative assembly
β-D-(1,4)-Mannuronate oligosaccharide synthesis
Industrial route suitability
Cost-effective, scalable precursor for alginate-related biomaterials
Identity confirmation
Melting point and optical rotation fingerprint
Rapid QC to exclude mis-ordered analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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